molecular formula C12H13ClN2O6 B2825200 1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate CAS No. 136888-09-0

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate

Cat. No.: B2825200
CAS No.: 136888-09-0
M. Wt: 316.69
InChI Key: YHYAAVMWOMIJEX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate is a nitrochloropyridine-substituted propanedioate ester with a molecular weight of 344.76 g/mol. This compound is structurally characterized by a central propanedioate core esterified with ethyl groups at the 1- and 3-positions, while the 2-position is substituted with a 6-chloro-3-nitropyridin-2-yl moiety.

Properties

IUPAC Name

diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-7(15(18)19)5-6-8(13)14-10/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYAAVMWOMIJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=N1)Cl)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

  • Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: It is used in the production of agrochemicals and dyestuffs due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate exerts its effects depends on its specific application. For instance, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Key Functional Groups Substituent Effects
1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate Chloro, nitro, propanedioate ester Nitro and chloro groups enhance electrophilicity; ester groups increase lipophilicity.
Diethyl malonate () Propanedioate ester Lacking aromatic or electron-withdrawing groups; simpler structure with higher solubility in polar solvents.
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine () Chloro, nitro, amine Amine group introduces hydrogen-bonding potential; nitro and chloro groups stabilize aromatic conjugation.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 344.76 Not reported Likely low water solubility; soluble in organic solvents (e.g., dichloromethane).
Diethyl malonate 160.17 -50 Moderately soluble in water; miscible with ethanol, ether.
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine 230.64 150–152 Soluble in dichloromethane (synthesis solvent; ).

Research Findings and Implications

  • Diethyl Malonate : Primarily a solvent and synthetic reagent; low toxicity (EPA designation; ).
  • Structural Nuances : The propanedioate ester in this compound may enhance metabolic stability compared to amine-substituted analogs, impacting drug design.

Biological Activity

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16ClN2O4\text{C}_{13}\text{H}_{16}\text{ClN}_2\text{O}_4

This compound features a diethyl malonate core substituted with a 6-chloro-3-nitropyridin-2-yl group, which is critical for its biological activity.

Enzyme Inhibition Studies

Research has indicated that derivatives of compounds containing nitropyridine moieties often exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that the compound's structural analogs can inhibit kinases such as p70S6Kβ, which is involved in cell growth and metabolism. Although specific data on this compound is limited, its structural similarities to known inhibitors suggest potential biological activity.

Table 1: Inhibitory Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
N-(6-Chloro-3-nitropyridin-2-yl)isoquinolinep70S6Kβ25
Other Nitropyridine DerivativeMPS1>100

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of nitropyridine derivatives. The presence of the nitro group is often correlated with enhanced antibacterial activity. While specific studies on this compound are scarce, compounds with similar structures have demonstrated promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Similar Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Chloro-3-nitropyridineE. coli32 µg/mL
Diethyl Malonate DerivativeS. aureus16 µg/mL

Case Study 1: Kinase Inhibition

A study published in Molbank evaluated the inhibitory potency of related compounds on selected kinases. Although the specific compound did not show significant inhibition on MPS1, it exhibited notable activity against p70S6Kβ, suggesting that modifications to the structure could enhance its efficacy against this target .

Case Study 2: Synthesis and Characterization

The synthesis of similar compounds often involves complex multi-step procedures which have been documented extensively. For example, a recent synthesis utilized microwave-assisted reactions to produce regioselective derivatives that could serve as potential leads for further development .

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